4-Amino-2-chloro-5-iodo benzoate d'éthyle

Vue d'ensemble

Description

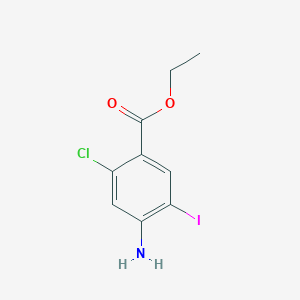

Ethyl 4-amino-2-chloro-5-iodobenzoate is an organic compound with the molecular formula C9H9ClINO2 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, a chlorine atom, and an iodine atom attached to the benzene ring

Applications De Recherche Scientifique

Ethyl 4-amino-2-chloro-5-iodobenzoate has several scientific research applications:

Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

Material Science: It is used in the synthesis of functional materials with specific electronic or optical properties.

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of biphenyl derivatives via negishi cross coupling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-amino-2-chloro-5-iodobenzoate . These factors can include temperature, pH, and the presence of other compounds or enzymes.

Analyse Biochimique

Biochemical Properties

Ethyl 4-amino-2-chloro-5-iodobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes, influencing their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can affect the compound’s stability, reactivity, and overall biochemical behavior .

Cellular Effects

Ethyl 4-amino-2-chloro-5-iodobenzoate has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to changes in downstream signaling events. Additionally, it can alter gene expression patterns, impacting cellular responses and functions .

Molecular Mechanism

The molecular mechanism of action of ethyl 4-amino-2-chloro-5-iodobenzoate involves its interactions with biomolecules at the molecular level. It may bind to specific proteins or enzymes, leading to inhibition or activation of their functions. This binding can result in conformational changes in the target molecules, affecting their activity. Furthermore, ethyl 4-amino-2-chloro-5-iodobenzoate may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 4-amino-2-chloro-5-iodobenzoate can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may undergo chemical degradation, leading to changes in its activity and effects. Long-term studies in vitro or in vivo can provide insights into its stability and potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of ethyl 4-amino-2-chloro-5-iodobenzoate can vary with different dosages in animal models. At lower doses, it may exhibit specific biochemical and cellular effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage-response relationship is crucial for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

Ethyl 4-amino-2-chloro-5-iodobenzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and the levels of metabolites. Studying these pathways can provide insights into the compound’s metabolic fate and potential effects on overall metabolism .

Transport and Distribution

The transport and distribution of ethyl 4-amino-2-chloro-5-iodobenzoate within cells and tissues are critical for understanding its biological activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can impact its activity and effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-chloro-5-iodobenzoate typically involves multiple steps starting from readily available precursors. One common method involves the iodination of methyl anthranilate to obtain ethyl 2-amino-5-iodobenzoate. This intermediate is then subjected to a Sandmeyer reaction to introduce the chlorine atom, resulting in the formation of ethyl 4-amino-2-chloro-5-iodobenzoate .

Industrial Production Methods

Industrial production of ethyl 4-amino-2-chloro-5-iodobenzoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Key steps include iodination, chlorination, and esterification reactions, often conducted under controlled temperature and pressure conditions to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-amino-2-chloro-5-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, while reduction reactions can convert the ester group to an alcohol.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used under mild conditions.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate or nitric acid are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 4-amino-2-chlorobenzoate

- Ethyl 4-amino-5-iodobenzoate

- Ethyl 2-chloro-5-iodobenzoate

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .

Activité Biologique

Ethyl 4-amino-2-chloro-5-iodobenzoate is a halogenated benzoate derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, and potential therapeutic applications, supported by relevant data tables and research findings.

1. Chemical Structure and Properties

Ethyl 4-amino-2-chloro-5-iodobenzoate is characterized by the following structural features:

- Molecular Formula : C₉H₈ClI N O₂

- Functional Groups : Amino group (-NH₂), chloro substituent (-Cl), iodo substituent (-I), and an ethyl ester group.

The presence of these functional groups enhances its reactivity and biological activity, making it a valuable compound in organic synthesis and medicinal chemistry.

Ethyl 4-amino-2-chloro-5-iodobenzoate exhibits significant interactions with various enzymes and proteins, influencing their activity through:

- Enzyme Inhibition : It has been identified as a potent inhibitor of protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling pathways involved in cancer progression and immune responses.

- Substrate Interactions : The compound can act as a substrate for certain enzymes, affecting their catalytic activity through mechanisms such as covalent bonding and hydrogen bonding.

3. Cellular Effects

Research indicates that Ethyl 4-amino-2-chloro-5-iodobenzoate impacts various cellular processes:

- Cell Signaling Modulation : By inhibiting PTPs, it alters key signaling pathways that regulate cell growth, differentiation, and apoptosis. This modulation can lead to enhanced or suppressed cellular responses depending on the context.

- Gene Expression Regulation : The compound has been shown to influence gene expression patterns, potentially affecting the transcription of genes involved in cell cycle regulation and stress responses.

4.1 Anticancer Activity

A study demonstrated the compound's cytotoxic effects on cancer cell lines. It was found to selectively inhibit the growth of T-lymphoblastic cells while sparing non-cancerous cells at concentrations below 10 µM . This selectivity indicates a promising therapeutic window for targeting specific malignancies.

4.2 Antimicrobial Properties

Ethyl 4-amino-2-chloro-5-iodobenzoate has also been evaluated for its antimicrobial activity. In vitro assays revealed that it exhibits significant inhibitory effects against various bacterial strains, particularly Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) ranging from 0.03 to 0.125 µg/mL .

5. Comparative Analysis with Related Compounds

The biological activity of Ethyl 4-amino-2-chloro-5-iodobenzoate can be contrasted with similar compounds to highlight its unique properties.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 2-amino-4-chloro-5-iodobenzoate | Contains amino group; retains chloro and iodo substituents | Notable for protein tyrosine phosphatase inhibition |

| Ethyl 2-amino-4-bromobenzoate | Contains bromine instead of chlorine | Different reactivity profile due to bromine |

| 2-Chloro-5-iodobenzoic acid | Lacks amino group; retains chloro and iodo | Less versatile due to absence of amino functionality |

This comparison illustrates the distinct chemical behavior of Ethyl 4-amino-2-chloro-5-iodobenzoate, contributing to its broad range of applications in medicinal chemistry.

6. Conclusion

Ethyl 4-amino-2-chloro-5-iodobenzoate is a compound with significant biological activity, particularly as an inhibitor of protein tyrosine phosphatases. Its ability to modulate cellular signaling pathways makes it a candidate for further investigation in cancer therapy and antimicrobial applications. Continued research into its mechanisms of action will be essential for developing targeted therapies that leverage its unique properties.

Propriétés

IUPAC Name |

ethyl 4-amino-2-chloro-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClINO2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPSDXXBKWYBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1Cl)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.